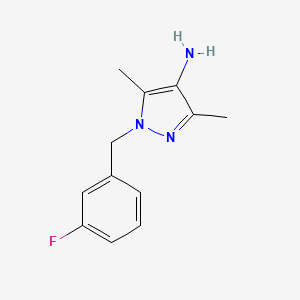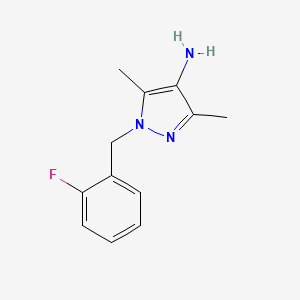
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is a chemical compound with a molecular formula of C8H10ClN2O It is characterized by the presence of a pyridine ring substituted with a chlorine atom and an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane are employed.
Major Products Formed
Substitution Reactions: Products include N-(2-azido-3-pyridinyl)-2-methylpropanamide or N-(2-thiocyanato-3-pyridinyl)-2-methylpropanamide.
Oxidation Reactions: Products include this compound N-oxide.
Reduction Reactions: Products include N-(2-chloro-3-pyridinyl)-2-methylpropanamine.
Aplicaciones Científicas De Investigación
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-3-pyridinyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chloro-3-pyridinyl)isonicotinamide
- N-(2-Chloro-3-pyridinyl)phenylamide
- N-(2-Chloro-3-pyridinyl)benzamide
Uniqueness
N-(2-Chloro-3-pyridinyl)-2-methylpropanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the 2-methylpropanamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6(2)9(13)12-7-4-3-5-11-8(7)10/h3-6H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSJTVAAHWPVSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(N=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404801 |
Source


|
| Record name | N-(2-chloropyridin-3-yl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
547705-74-8 |
Source


|
| Record name | N-(2-chloropyridin-3-yl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
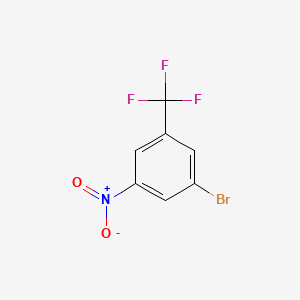
![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)


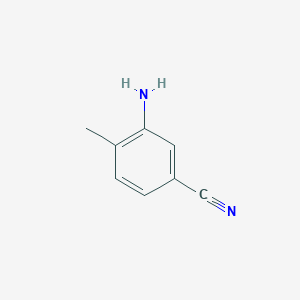

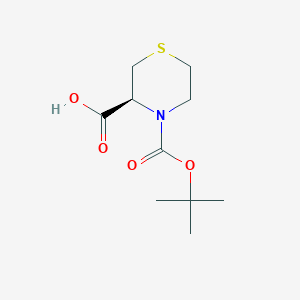
![1-[(3-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277252.png)
